molecular formula C10H4Br2O4S2 B15282818 5,5'-Dibromo-4,4'-bithiophene-3,3'-dicarboxylic acid

5,5'-Dibromo-4,4'-bithiophene-3,3'-dicarboxylic acid

Cat. No.: B15282818
M. Wt: 412.1 g/mol
InChI Key: RXSWBKUWNRCEGS-UHFFFAOYSA-N
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Description

5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of bromine atoms and carboxylic acid groups in this compound makes it a versatile intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid typically involves the bromination of 4,4’-bithiophene-3,3’-dicarboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.

    Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in materials science.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bithiophenes, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and carboxylic acid groups. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid is unique due to the presence of both bromine atoms and carboxylic acid groups, which provide it with distinct reactivity and versatility in organic synthesis and materials science.

Properties

Molecular Formula

C10H4Br2O4S2

Molecular Weight

412.1 g/mol

IUPAC Name

5-bromo-4-(2-bromo-4-carboxythiophen-3-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H4Br2O4S2/c11-7-5(3(1-17-7)9(13)14)6-4(10(15)16)2-18-8(6)12/h1-2H,(H,13,14)(H,15,16)

InChI Key

RXSWBKUWNRCEGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)Br)C2=C(SC=C2C(=O)O)Br)C(=O)O

Origin of Product

United States

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